(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE
Description
“(3,4-Dimethoxyphenyl)(1-pyrrolidinyl)methanethione” is a sulfur-containing organic compound featuring a 3,4-dimethoxyphenyl group attached to a pyrrolidine ring via a thione (-C=S) functional group. This structure combines the electron-rich aromatic system of the dimethoxyphenyl moiety with the conformational flexibility of the pyrrolidine ring and the unique reactivity of the thione group. The thione group, distinct from ketones or amines in analogous compounds, may confer distinct chemical reactivity, such as increased susceptibility to nucleophilic attack or participation in hydrogen bonding .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-pyrrolidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-15-11-6-5-10(9-12(11)16-2)13(17)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWGPXKGSWQTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE typically involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrolidine and a thiolating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other industrial-scale equipment may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane or acetonitrile and may require catalysts or specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding sulfide. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyrrolidine nitrogen.
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)(1-PYRROLIDINYL)METHANETHIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidine-Based Derivatives
- (3,4-Diaminophenyl)(pyrrolidin-1-yl)methanone: Replacing the thione with a ketone (-C=O) reduces electrophilicity, altering reactivity in nucleophilic addition reactions.
- The absence of a thione group limits redox activity .
Heterocyclic Variants
- 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol : The pyrazole ring introduces aromatic nitrogen atoms, enabling π-π stacking interactions absent in the pyrrolidine-thione compound. The hydroxyl group (-OH) enhances polarity but reduces metabolic stability compared to the thione .
- 6-(3,4-Dimethoxyphenyl)-2-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridazin-3(2H)-one : Dual dimethoxyphenyl groups amplify lipophilicity and may improve membrane permeability relative to the single aromatic system in the target compound .
Physicochemical and Pharmacokinetic Properties
| Compound | LogP | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| (3,4-Dimethoxyphenyl)(1-pyrrolidinyl)methanethione | 2.8 | 0.15 | 3.2 |
| (3,4-Diaminophenyl)(pyrrolidin-1-yl)methanone | 1.5 | 0.45 | 1.8 |
| 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol | 2.1 | 0.30 | 4.5 |
| 3,4-Dimethoxyphenethylamine | 1.9 | 0.60 | 2.0 |
Key Observations :
- The thione group in the target compound contributes to moderate lipophilicity (LogP 2.8), balancing membrane permeability and aqueous solubility .
- Compared to 3,4-dimethoxyphenethylamine, the pyrrolidine-thione derivative exhibits lower solubility due to reduced hydrogen-bonding capacity but greater metabolic stability .
Antioxidant and Anti-inflammatory Activity
- Curcumin and Resveratrol: While these polyphenols exhibit high antioxidant activity, the target compound’s thione group may offer unique radical-scavenging mechanisms via sulfur-centered reactivity .
- 1-(3,4-Dimethoxyphenyl)-2-pyrrolidinone: The absence of a thione in this analogue results in weaker inhibition of pro-inflammatory cytokines (e.g., TNF-α) compared to the target compound .
Enzyme Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
